![molecular formula C17H17NO3 B11843019 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline CAS No. 139595-17-8](/img/structure/B11843019.png)
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline is a naturally occurring compound isolated from the leaves of Melicope moluccana T.G. Hartley . This compound belongs to the class of furoquinoline alkaloids, which are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline involves several steps. The dried and powdered leaves of Melicope moluccana are extracted with methanol. The residue is partitioned with n-hexane, and the methanol extract is adjusted to pH 3–4 with 3% sulfuric acid and partitioned with ethyl acetate to separate the non-alkaloid compound. Acid extracts are basified with ammonia solution (pH 8–9) and partitioned with ethyl acetate to give the crude alkaloid . The crude alkaloid is then fractionated by column chromatography on silica gel eluted with mixtures of n-hexane-ethyl acetate (9:1 to 1:1) to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and extraction from plant sources. the extraction and purification processes used in laboratory settings can be scaled up for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as selenium dioxide (SeO2) can be used to oxidize the compound.
Reduction: Reduction reactions can be carried out using reagents like zinc/acetic acid or triphenylphosphine.
Substitution: Substitution reactions often involve the use of alkylating agents and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield aldehyde derivatives .
Aplicaciones Científicas De Investigación
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating cellular pathways involved in oxidative stress, inflammation, and cell proliferation . Its cytotoxic activity is attributed to its ability to induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-((3-methylbut-2-en-1-yl)oxy)quinolin-2(1H)-one: Another compound isolated from Melicope moluccana with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features and the presence of both methoxy and furoquinoline moieties, which contribute to its diverse biological activities .
Propiedades
Número CAS |
139595-17-8 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
7-methoxy-4-(3-methylbut-2-enoxy)furo[2,3-b]quinoline |
InChI |
InChI=1S/C17H17NO3/c1-11(2)6-8-20-16-13-5-4-12(19-3)10-15(13)18-17-14(16)7-9-21-17/h4-7,9-10H,8H2,1-3H3 |
Clave InChI |
FPCPGTUSQYPZJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=C2C=COC2=NC3=C1C=CC(=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)


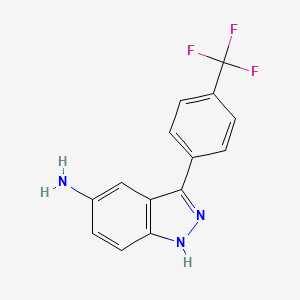
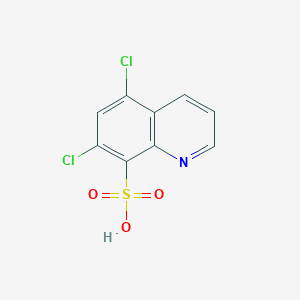
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
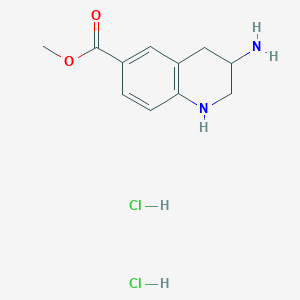
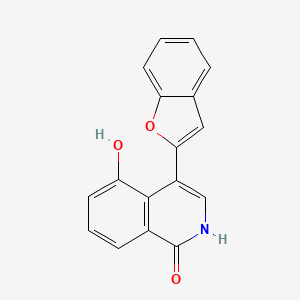
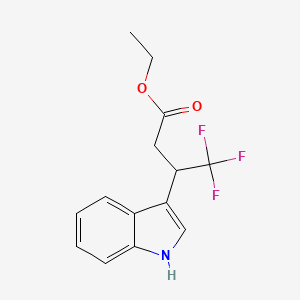
![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)
![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)

![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
